RORgammat inverse agonist 23
CAS No.:
Cat. No.: VC18612942
Molecular Formula: C26H33NO5S
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H33NO5S |
|---|---|
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | N-cyclobutyl-N-(4-ethylphenyl)-4-hydroxy-2-(oxan-4-yl)-3,4-dihydro-2H-chromene-6-sulfonamide |
| Standard InChI | InChI=1S/C26H33NO5S/c1-2-18-6-8-21(9-7-18)27(20-4-3-5-20)33(29,30)22-10-11-25-23(16-22)24(28)17-26(32-25)19-12-14-31-15-13-19/h6-11,16,19-20,24,26,28H,2-5,12-15,17H2,1H3 |
| Standard InChI Key | NIQAXHRTVPHVOC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)N(C2CCC2)S(=O)(=O)C3=CC4=C(C=C3)OC(CC4O)C5CCOCC5 |
Introduction
Overview of RORγt Inverse Agonist 23
RORγt inverse agonist 23 (CAS No. 2230779-18-5) is a potent, selective, and orally available small molecule targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear hormone receptor critical for T-helper 17 (Th17) cell differentiation and interleukin-17 (IL-17) production . As a member of the ROR subfamily, RORγt regulates the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and IL-23R, which are implicated in autoimmune and inflammatory diseases . The compound’s development represents a strategic shift from biologic therapies targeting individual cytokines to small molecules that modulate the upstream transcriptional machinery driving Th17 pathology .
Molecular Structure and Selectivity
RORγt inverse agonist 23 has a molecular formula of and a molecular weight of 471.61 g/mol . Its tricyclic scaffold features a sulfonamide tetrahydroquinoline core, which enables high selectivity for RORγt over closely related receptors RORα and RORβ . Structural analyses reveal that the compound binds to the ligand-binding domain (LBD) of RORγt, stabilizing an inactive conformation by inducing a trans rotameric state of Trp317, disrupting hydrogen bonding between His479 and Tyr502, and preventing coactivator recruitment . This mechanism contrasts with RORγt agonists, which stabilize the gauche conformation of Trp317 to promote coactivator binding .
Table 1: Key Chemical and Pharmacological Properties of RORγt Inverse Agonist 23
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 471.61 g/mol | |
| Solubility | ≥100 mg/mL in DMSO | |
| Plasma Half-Life (Rat) | ~24 hours | |
| IC₅₀ (RORγt GAL4 Assay) | 0.4–2.0 μM |
Preclinical Efficacy and Mechanisms of Action
In Vitro Studies
RORγt inverse agonist 23 demonstrates robust inhibition of IL-17A production in human CD4⁺ T cells under Th17-polarizing conditions, with minimal impact on interferon-gamma (IFNγ) production in Th1 cells or regulatory T cell (Treg) function . In human whole blood assays, the compound reduces ex vivo-stimulated IL-17A release by up to 90% at concentrations of 5 μM . Transcriptomic analyses confirm dose-dependent suppression of RORγt-regulated genes, including IL17A, IL17F, IL22, and IL23R .
In Vivo Models
In murine collagen-induced arthritis (CIA), RORγt inverse agonist 23 achieves ~90% inhibition of clinical scores at 30 mg/kg/day, comparable to anti-IL-17 biologics . Similarly, in imiquimod-induced psoriasis models, the compound reduces epidermal thickness and neutrophilic infiltration by 70–80% . Mechanistically, these effects correlate with diminished B-cell differentiation and IgG3 donor-specific antibody (DSA) production, highlighting its potential in transplant rejection .
Table 2: Efficacy of RORγt Inverse Agonist 23 in Preclinical Models
Toxicology and Tolerability
One-month toxicity studies in rats and dogs identify no-observed-adverse-effect levels (NOAEL) at 50 mg/kg/day, with reversible mild gastrointestinal effects at higher doses . Phase I trials in healthy volunteers report treatment-emergent adverse events (TEAEs) in 83% of participants, predominantly headache (25%) and nausea (18%), all graded mild to moderate . No serious adverse events or discontinuations occur, underscoring its favorable safety profile .
Clinical Development and Comparative Analysis
Phase I Trials
A randomized, double-blind, placebo-controlled phase I study evaluates single ascending doses (25–400 mg) and multiple ascending doses (150 mg BID for 14 days) of RORγt inverse agonist 23 . Dose-dependent inhibition of ex vivo IL-17A production is observed, with 75% suppression at 200 mg . Pharmacodynamic markers correlate with plasma concentrations, confirming target engagement .
Comparative Efficacy with Biologics
Unlike anti-IL-17/IL-23 monoclonal antibodies, RORγt inverse agonist 23 broadly suppresses Th17 cytokines, potentially offering superior efficacy in diseases with redundant cytokine pathways . In head-to-head studies, the compound matches the efficacy of secukinumab (anti-IL-17A) in psoriasis models but outperforms it in arthritis by modulating upstream transcriptional drivers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume